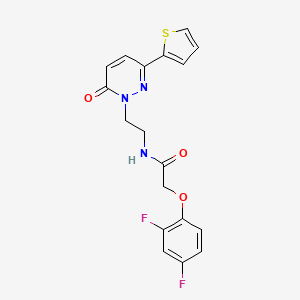
2-(2,4-difluorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-difluorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H15F2N3O3S and its molecular weight is 391.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2,4-difluorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a synthetic organic molecule with significant potential in medicinal chemistry. Its structure includes a difluorophenoxy group and a pyridazine derivative, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, interaction with biological targets, and potential therapeutic applications.
- Molecular Formula : C18H15F2N3O3S
- Molecular Weight : 391.39 g/mol
- Structural Features : The compound features a pyridazinone ring and a thiophene moiety, both of which are associated with various biological activities, including antimicrobial and anticancer effects.
Biological Activity Overview
Research indicates that derivatives of this compound may exhibit notable biological activities, particularly in antimicrobial contexts. The presence of the thiophene and pyridazine rings suggests potential interactions with biological targets that could influence pathways related to infections or diseases.
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Preliminary studies suggest that it may inhibit the growth of various pathogens due to its structural characteristics. The thiophene moiety is particularly noteworthy as it is commonly found in known antibiotics, indicating a potential for similar activity in this compound.
Structure-Activity Relationship (SAR)
A comparative analysis of structurally similar compounds reveals insights into the biological activity of This compound :
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2,4-Difluorophenol | Contains a difluorophenol moiety | Used in synthesis; potential antimicrobial |
| Pyridazinone derivatives | Similar core structure with variations in side groups | Antimicrobial and anti-inflammatory properties |
| Thiophene-containing compounds | Incorporates thiophene rings | Known for diverse biological activities, including anticancer effects |
This table illustrates how the unique structural features contribute to the distinct biological properties of the compound.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study assessed the antimicrobial efficacy of several derivatives related to this compound. Results indicated that certain derivatives displayed significant inhibitory effects against Gram-positive and Gram-negative bacteria.
- In vitro assays demonstrated that modifications to the thiophene or pyridazine components could enhance antimicrobial potency.
-
Kinase Inhibition :
- The pyridazinone ring's presence suggests potential as a kinase inhibitor. Kinases play crucial roles in various cellular processes, and inhibitors targeting specific kinases are being explored for cancer treatment.
- Further investigations are needed to establish the specific kinases affected by this compound and its derivatives.
-
Mechanism of Action :
- Preliminary data suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways, although detailed mechanisms remain to be elucidated.
- Future research should focus on identifying specific molecular targets and pathways influenced by this compound.
Propiedades
IUPAC Name |
2-(2,4-difluorophenoxy)-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O3S/c19-12-3-5-15(13(20)10-12)26-11-17(24)21-7-8-23-18(25)6-4-14(22-23)16-2-1-9-27-16/h1-6,9-10H,7-8,11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLOIVSADHWTQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)COC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














